molecular formula C8H15ClN2O2 B2518854 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide CAS No. 923225-22-3

2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide

Cat. No.: B2518854
CAS No.: 923225-22-3
M. Wt: 206.67
InChI Key: HJFZTBLFWRBMBR-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide is a chloroacetamide derivative characterized by dual N-ethyl and N-(ethylcarbamoylmethyl) substituents. Chloroacetamides are a class of compounds widely studied for their biological activity, including antimicrobial, herbicidal, and pesticidal properties . The structural versatility of these compounds arises from substitutions on the acetamide nitrogen and the chloroacetyl group, which modulate reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name

2-[(2-chloroacetyl)-ethylamino]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O2/c1-3-10-7(12)6-11(4-2)8(13)5-9/h3-6H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFZTBLFWRBMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(CC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide typically involves the reaction of ethylamine with chloroacetyl chloride, followed by the introduction of an ethylcarbamoyl group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product. Safety measures are crucial due to the use of chlorinated reagents and the potential for hazardous by-products.

Types of Reactions:

    Substitution Reactions: The chlorine atom in this compound can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, resulting in the formation of corresponding amides and carboxylic acids.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Acids and Bases: For hydrolysis reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products:

    Substituted Amides: From substitution reactions.

    Carboxylic Acids and Amines: From hydrolysis reactions.

Scientific Research Applications

2-Chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: For the development of new drugs and therapeutic agents.

    Agricultural Chemistry: In the formulation of agrochemicals and pesticides.

    Material Science: As a precursor in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide involves its reactivity with nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes. In pharmaceutical research, it may interact with biological molecules to modulate their activity.

Comparison with Similar Compounds

Structural Variations and Bond Parameters

  • Substituent Effects on Bond Lengths :
    The introduction of alkyl/aryl groups on the acetamide nitrogen significantly alters bond lengths. For instance, methyl substitution increases C=O and C-N bond lengths compared to unsubstituted acetamide, as observed in dimethylacetamide . Protonation with acids (e.g., HCl, H₂SO₄) further elongates these bonds, suggesting enhanced polarity in charged forms .

  • Hydrogen Bonding Patterns :
    In dichloro-N-substituted analogs (e.g., 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide), intramolecular N–H⋯O and intermolecular C–H⋯O hydrogen bonds stabilize crystal structures. These interactions contrast with anticonformational arrangements in 2,2-dichloro-N-(3-methylphenyl)acetamide, highlighting substituent-dependent packing .

Physicochemical Properties

Compound Name Molecular Formula Key Substituents Application Reference
2-Chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide C₈H₁₄ClN₂O₂ N-ethyl, N-(ethylcarbamoylmethyl) Under investigation -
Alachlor C₁₄H₂₀ClNO₂ N-(2,6-diethylphenyl), N-methoxymethyl Herbicide
2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide C₁₄H₁₁Cl₄NO Trichloroethyl, naphthyl Antimicrobial
2-Chloro-N-(hydroxymethyl)acetamide C₃H₆ClNO₂ Hydroxymethyl Preservative

Key Research Findings

  • Bioactivity Correlations : Electron-withdrawing groups (e.g., Cl, CF₃) enhance antimicrobial and pesticidal activity by increasing electrophilicity and membrane permeability .
  • Solubility Trends : Bulky aromatic substituents (e.g., 2,6-dimethylphenyl) reduce aqueous solubility but improve lipid compatibility, favoring herbicidal applications .
  • Toxicity Considerations : Substitutions like hydroxymethyl or methoxy groups mitigate toxicity compared to highly halogenated analogs, making them suitable for preservatives .

Biological Activity

2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide is a compound of interest in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, enzyme interactions, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is C7_{7}H12_{12}ClN2_{2}O, with a molecular weight of approximately 178.64 g/mol. The presence of a chloro group and an ethylcarbamoyl moiety contributes to its reactivity and interaction with biological targets.

The mechanism of action for this compound primarily involves nucleophilic substitution reactions facilitated by the chloro group. This allows the compound to interact with various nucleophiles present in biological systems, such as amino acids in proteins and nucleic acids. The ethylcarbamoyl group enhances the compound's ability to form hydrogen bonds, thereby influencing its binding affinity to target molecules.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, which may be beneficial for therapeutic applications. For instance, it has been tested against bacterial enzymes that play a crucial role in peptidoglycan biosynthesis, demonstrating potential antibacterial activity .

Protein Interactions

The compound's ability to form covalent bonds with proteins suggests that it could modify protein functions through post-translational modifications. This property is particularly valuable in biochemical studies aimed at understanding protein dynamics and interactions within cellular environments.

Antimicrobial Activity

In a study focusing on antimicrobial agents, this compound was evaluated for its effectiveness against various Gram-positive and Gram-negative bacteria. Results indicated that at certain concentrations, the compound inhibited bacterial growth significantly, suggesting its potential as a lead compound for developing new antibiotics .

Agricultural Applications

The compound has also been explored for use in post-harvest treatments to suppress biological infestations in harvested produce. Its application has shown promise in enhancing the shelf-life of fruits and vegetables by inhibiting microbial growth without adversely affecting the produce quality .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-chloro-N-methylacetamideLacks ethylcarbamoyl groupModerate enzyme inhibition
2-chloro-N-(propylcarbamoyl)methylacetamidePropyl instead of ethyl groupLimited antimicrobial activity
2-chloro-N-[methylcarbamoyl)methyl]acetamideMethyl instead of ethyl groupSimilar enzyme inhibition profile

The unique ethylcarbamoyl group in this compound enhances its biological activity compared to structurally similar compounds, making it a valuable candidate for further research.

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